molecular formula C12H22N4 B1527947 1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane CAS No. 1354953-94-8

1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Cat. No.: B1527947
CAS No.: 1354953-94-8
M. Wt: 222.33 g/mol
InChI Key: HHMVPZMWMBMOQZ-UHFFFAOYSA-N
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Description

1-[(1-Propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is a diazepane derivative featuring a seven-membered 1,4-diazepane ring substituted with a propyl-pyrazole moiety.

Properties

IUPAC Name

1-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-2-6-16-11-12(9-14-16)10-15-7-3-4-13-5-8-15/h9,11,13H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMVPZMWMBMOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane (CAS No. 1354953-94-8) is a novel compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic applications.

The compound's chemical structure is characterized by the following:

  • Molecular Formula : C₁₂H₂₂N₄
  • Molecular Weight : 222.33 g/mol
  • IUPAC Name : 1-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepane
  • Appearance : Liquid at room temperature
PropertyValue
Chemical FormulaC₁₂H₂₂N₄
Molecular Weight222.33 g/mol
IUPAC Name1-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepane
InChI KeyHHMVPZMWMBMOQZ-UHFFFAOYSA-N

Synthesis

The synthesis of 1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane involves the reaction of appropriate pyrazole derivatives with diazepane precursors. The detailed synthetic pathway includes several steps of cyclization and functionalization to achieve the final product.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to 1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity against various pathogens. Pyrazole derivatives have been tested against bacteria such as Escherichia coli and Staphylococcus aureus. In vitro assays indicated that certain analogs exhibited promising antibacterial effects, with some showing effectiveness comparable to established antibiotics .

Case Studies

Several case studies highlight the biological relevance of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of 4-thiazolyl pyrazolyl compounds were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Some compounds achieved significant reductions in inflammation markers .
  • Antimicrobial Testing : A group of novel pyrazole derivatives were evaluated for their antimicrobial activity against multiple strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that specific modifications in the molecular structure enhanced their efficacy .
  • Therapeutic Applications : The potential use of pyrazole-containing compounds in treating gastrointestinal disorders has been explored. Compounds exhibiting good oral bioavailability were identified as candidates for further development in this area .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of diazepane derivatives are highly dependent on substituent groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Diazepane Derivatives

Compound Name Structure Features Key Biological Activities Research Findings References
1-[(1-Propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane - 1,4-Diazepane core
- Propyl-pyrazole substituent
- Potential CNS modulation (inferred) - Structural similarity to 5-HT7R ligands suggests serotonin receptor affinity.
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane - Chlorophenyl-pyrazole substituent - High selectivity for 5-HT7R - Exhibits 100-fold selectivity over other 5-HTR subtypes.
- Binding affinity (Ki) = 12 nM for 5-HT7R.
1-(Pyridin-3-yl)-1,4-diazepane - Pyridine substituent - nAChR agonist - Binds to nAChR via classical pharmacophore interactions.
- Diazepane ring stabilizes C-loop closure in receptor binding.
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane - Sulfonyl-pyrazole substituent - Antimicrobial, anticancer (preliminary) - IC50 = 5.36 µg/mL (anticancer) in vitro.
- Moderate steric hindrance due to dimethylpyrazole.
1-(4-Fluorobenzoyl)-1,4-diazepane - Benzoyl substituent - Anxiolytic, anticonvulsant - Fluorine position impacts metabolic stability.
- Lower toxicity compared to diazepam.
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride - Dichlorobenzyl substituent - Neuropeptide-1 receptor antagonism - Reduces anxiety-like behavior in rodent models.
- Synergistic effects with GABAergic agents.

Key Insights from Structural Variations:

Substituent Effects on Receptor Binding :

  • Pyrazole derivatives : Compounds with pyrazole substituents (e.g., 1-(3-chlorophenyl)-pyrazole) exhibit high selectivity for serotonin receptors (5-HT7R), attributed to the planar aromatic system enhancing π-π stacking in receptor pockets .
  • Sulfonyl groups : Sulfonamide-linked pyrazole-diazepanes (e.g., 1-((3,5-dimethylpyrazol-4-yl)sulfonyl)-1,4-diazepane) show enhanced antimicrobial activity, likely due to improved membrane permeability and electron-withdrawing effects .

Biological Activity Trends: 5-HT7R ligands: Chlorophenyl-pyrazole analogs demonstrate nanomolar binding affinities, making them candidates for treating CNS disorders like depression .

Pharmacokinetic Considerations: Fluorinated benzoyl derivatives (e.g., 1-(4-fluorobenzoyl)-1,4-diazepane) exhibit improved metabolic stability compared to non-fluorinated analogs, highlighting the role of halogenation in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane
Reactant of Route 2
1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

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